Adenosine 2'-phosphate 5'-phosphosulfate,tetra lithium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

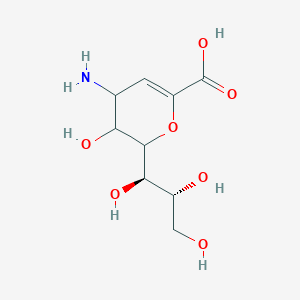

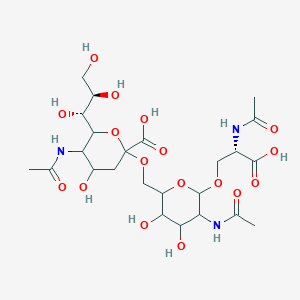

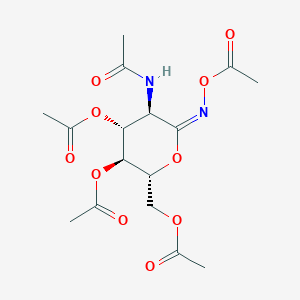

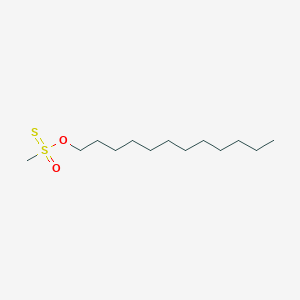

Adenosine 2’-phosphate 5’-phosphosulfate, tetra lithium salt is a compound with the molecular formula C10H11Li4N5O13P2S . It is also known by other names such as tetralithium; [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonatooxyoxolan-2-yl]methoxysulfonyl phosphate .

Synthesis Analysis

The synthesis of Adenosine 2’-phosphate 5’-phosphosulfate, tetra lithium salt involves two main steps. First, ATP sulfurylase transfers the AMP moiety of ATP onto sulfate, with concomitant release of pyrophosphate (PPi); the product is adenosine-5’-phosphosulfate (APS) . This reaction is highly endergonic, so equilibrium resides mostly at the educt side . Then, APS and additional ATP are used to form PAPS and ADP, catalyzed by APS-kinase in the presence of magnesium .Molecular Structure Analysis

The molecular weight of Adenosine 2’-phosphate 5’-phosphosulfate, tetra lithium salt is 531.1 g/mol . The exact mass and monoisotopic mass are both 531.0189443 g/mol .Chemical Reactions Analysis

In the ATP sulfurylase domain that initially produces APS from sulfate and ATP, APS acts as a potent product inhibitor, being competitive with both ATP and sulfate . For the APS kinase domain that phosphorylates APS to PAPS, APS is an uncompetitive substrate inhibitor that can bind both at the ATP/ADP-binding site and the PAPS/APS-binding site .Physical And Chemical Properties Analysis

The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 17 . It also has a rotatable bond count of 6 . The topological polar surface area is 296 Ų .Aplicaciones Científicas De Investigación

Enzyme-Linked Bioluminescence Assay

Adenosine 5’-phosphosulfate is used in enzyme-linked bioluminescence assays for adenosine triphosphate (ATP) and pyrophosphate quantification . This application is crucial in various fields of biological research, including cellular metabolism and energy transfer studies.

ATP Amplification in Firefly Luciferase Assay

Adenosine 5’-phosphosulfate acts as a substrate of adenosine triphosphate (ATP) sulfurylase to complete a PP (i)-recycling loop for exponential ATP amplification in firefly luciferase ATP luminescence assay . This is particularly useful in bioluminescence research and in the study of energy transfer mechanisms in biological systems.

Pyrophosphate Regeneration-Dependent Detection Assays

Similar to its role in ATP amplification, adenosine 5’-phosphosulfate is also used in other pyrophosphate regeneration-dependent detection assays . These assays are important in the study of various biochemical reactions that involve the generation or consumption of pyrophosphate.

Competitive Antagonist of the P2Y1 Receptor

Adenosine 2’,5’-diphosphate is a competitive antagonist of the P2Y1 receptor . This application is significant in pharmacological research, particularly in the study of purinergic signaling and its role in various physiological and pathological processes.

Non-Selective Antagonist of the Platelet P2X1 Ion Channel

Adenosine 2’,5’-diphosphate also acts as a non-selective antagonist of the platelet P2X1 ion channel . This is relevant in the study of platelet function and in the development of therapeutic strategies for conditions associated with abnormal platelet activity.

Affinity Chromatography Purification of Enzymes

Adenosine 2’,5’-diphosphate can be used to prepare adenosine 2’,5’-diphosphate agarose for affinity chromatography purification of enzymes such as NADPH-cytochrome P450 reductase and glutathione reductase . This application is crucial in protein purification procedures in biochemical research.

Mecanismo De Acción

Target of Action

Adenosine 2’-phosphate 5’-phosphosulfate, tetra lithium salt, also known as PAPS, is a derivative of adenosine monophosphate (AMP) that is phosphorylated at the 3′ position and has a sulfate group attached to the 5′ phosphate . It primarily targets sulfotransferases (STs) , and it is also known to interact with bifunctional 3’-phosphoadenosine 5’-phosphosulfate synthase 1 and ATP sulfurylase (Sulfate adenylyltransferase) .

Mode of Action

PAPS acts as a sulfate donor and serves as a substrate for sulfotransferases (STs) . It is produced by the action of ATP sulfurylase on sulfate ions after sulfate uptake . In this process, PAPS donates a sulfate group to the acceptor molecule during the sulfotransferase-catalyzed reaction, resulting in the transfer of the sulfate group to the target molecule .

Biochemical Pathways

PAPS is an integral part of sulfation pathways . It is synthesized by organisms via the phosphorylation of adenosine 5′-phosphosulfate (APS), an intermediary metabolite . In humans, such reaction is performed by bifunctional 3′-phosphoadenosine 5′-phosphosulfate synthases (PAPSS1 and PAPSS2) using ATP as the phosphate donor . The sulfation process facilitated by PAPS is crucial for the metabolism of many hormones, neurotransmitters, drugs, and xenobiotic compounds.

Pharmacokinetics

It is known that paps is endogenously synthesized in the cytoplasm and nucleus in animal cells, and in the cytoplasm and plastids of plant cells . This suggests that PAPS is likely to be well-distributed within cells where it is synthesized.

Result of Action

The primary result of PAPS action is the sulfation of target molecules . This biochemical modification can significantly alter the function, activity, and stability of the target molecules. For instance, sulfation can enhance or reduce the activity of hormones and neurotransmitters, or it can facilitate the detoxification and excretion of drugs and xenobiotic compounds .

Action Environment

The action of PAPS is influenced by various environmental factors. For instance, the availability of sulfate ions and ATP can affect the synthesis of PAPS . Additionally, the activity of sulfotransferases, which utilize PAPS as a substrate, can be influenced by various factors such as pH, temperature, and the presence of cofactors or inhibitors

Direcciones Futuras

Propiedades

IUPAC Name |

tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonatooxyoxolan-2-yl]methoxysulfonyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O13P2S.4Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-31(23,24)28-30(20,21)22;;;;/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22);;;;/q;4*+1/p-4/t4-,6-,7-,10-;;;;/m1..../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWIJNPMPIUNGDA-KWIZKVQNSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COS(=O)(=O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COS(=O)(=O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Li4N5O13P2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Adenosine 2'-phosphate 5'-phosphosulfate,tetra lithium salt | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3R,4R)-4-acetamido-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1139670.png)